molecular formula C23H24BrN3OS B2575181 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206997-95-6

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2575181
CAS No.: 1206997-95-6
M. Wt: 470.43
InChI Key: LZGSPXBJBUAAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a bromophenyl group, connected via a thioether linkage to a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.

    Benzylation and Bromination: The imidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride. Bromination is achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The thioether linkage is formed by reacting the brominated imidazole with a thiol, such as ethanethiol, under basic conditions.

    Piperidinyl Ethanone Addition: Finally, the piperidinyl ethanone moiety is introduced via a nucleophilic substitution reaction, typically using piperidine and a suitable electrophile like chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The imidazole ring is known for its presence in many bioactive molecules, suggesting possible applications in treating diseases such as infections, cancer, or neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-(4-bromophenyl)-1H-imidazole: Lacks the thioether and piperidinyl ethanone moieties, potentially altering its reactivity and biological activity.

    2-(1-Benzyl-1H-imidazol-2-ylthio)ethanone: Similar structure but without the bromophenyl group, which may affect its chemical properties and applications.

    1-(Piperidin-1-yl)-2-(1H-imidazol-2-ylthio)ethanone: Lacks the benzyl and bromophenyl groups, which could influence its binding properties and reactivity.

Uniqueness

The unique combination of the benzyl, bromophenyl, thioether, and piperidinyl ethanone moieties in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3OS/c24-20-11-9-19(10-12-20)21-15-25-23(27(21)16-18-7-3-1-4-8-18)29-17-22(28)26-13-5-2-6-14-26/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSPXBJBUAAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.